A Comprehensive Technical Guide to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8)
A Comprehensive Technical Guide to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry and pharmacology of the benzimidazole scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] This guide will therefore serve as a valuable resource for researchers interested in exploring the therapeutic potential of this specific derivative. We will delve into its structure, predicted properties, a probable synthetic route based on established methodologies, and its potential applications in drug discovery, particularly in the context of anthelmintic and other therapeutic areas.
Introduction to the Benzimidazole Scaffold and CAS 3156-23-8
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the field of medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as antimicrobial, anticancer, antiviral, antihypertensive, and anthelmintic agents.[3]
The subject of this guide, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8), is a specific derivative that combines the benzimidazole core with a 2-methylphenoxy moiety. This substitution pattern offers a unique combination of steric and electronic properties that may influence its biological activity. While this particular molecule is not extensively studied, its structural analogues have shown promise, particularly as anthelmintic agents.[4] This guide aims to provide a comprehensive understanding of its properties and potential, based on available data and the extensive knowledge base of benzimidazole chemistry.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is characterized by a central benzimidazole ring linked at the 2-position to a methyl group, which is in turn connected to a 2-methylphenoxy group via an ether linkage.
Caption: Chemical structure of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Table 1: Physicochemical Properties of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
| Property | Value | Source |
| CAS Number | 3156-23-8 | [5] |
| Molecular Formula | C₁₅H₁₄N₂O | [5] |
| Molecular Weight | 238.28 g/mol | [5] |
| Predicted Melting Point | 173.64 °C | [6] |
| Predicted Boiling Point | ~471.1 °C at 760 mmHg | [6] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General knowledge of benzimidazoles |
Synthesis and Purification
The most common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.[7] For the synthesis of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, the logical precursors would be o-phenylenediamine and 2-(2-methylphenoxy)acetic acid.
Caption: Proposed synthesis workflow for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole.
Experimental Protocol (Representative)
The following is a representative protocol based on the synthesis of structurally similar compounds.[4]
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 0.01 moles of o-phenylenediamine in 25 mL of 4N hydrochloric acid.
-
Addition of Reagent: To this solution, add 0.01 moles of 2-(2-methylphenoxy)acetic acid.
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Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
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Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Isolation: Filter the solid product, wash with cold water, and dry.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Structural Characterization
The identity and purity of the synthesized 2-[(2-methylphenoxy)methyl]-1H-benzimidazole would be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1240 & ~1040 (Aryl-alkyl ether C-O stretch)[4][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, N-H), 7.0-7.6 (m, Ar-H), ~5.0 (s, 2H, -CH₂-), ~2.2 (s, 3H, Ar-CH₃)[4][8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-155 (C=N), ~110-140 (Aromatic C), ~70 (-CH₂-), ~16 (Ar-CH₃)[8][9] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 238, with characteristic fragmentation patterns of benzimidazoles.[8] |
Potential Biological Activity and Therapeutic Relevance
The benzimidazole scaffold is a versatile platform for the development of drugs with a wide range of therapeutic applications. The biological activity of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole has not been specifically reported, but based on its structural features and the known activities of related compounds, several potential applications can be postulated.
Caption: Diverse biological targets and activities of the benzimidazole scaffold.
Anthelmintic Activity
A study on a series of 2-(Aryl Oxy Methyl)-1H-Benzimidazoles, which includes the structural class of the title compound, demonstrated significant in vitro anthelmintic activity.[4] The mechanism of action of many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular transport and energy metabolism. Given this precedent, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a promising candidate for further investigation as a potential anthelmintic agent.
Other Potential Activities
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Anticancer: Many benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving tubulin polymerization inhibition or kinase inhibition.[6]
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Antimicrobial: The benzimidazole scaffold is present in some antibacterial and antifungal agents.[10]
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Antioxidant: Some benzimidazole derivatives have been shown to possess antioxidant properties.[10]
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for 2-[(2-methylphenoxy)methyl]-1H-benzimidazole. However, based on the safety information for related benzimidazole derivatives, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For related compounds like 2-methylbenzimidazole, hazards identified include skin, eye, and respiratory tract irritation.[3][7]
Conclusion and Future Directions
2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8) is a benzimidazole derivative with a high potential for biological activity, particularly as an anthelmintic agent. While specific experimental data on this compound is scarce, its structural relationship to other bioactive benzimidazoles makes it a compelling target for further research.
Future studies should focus on:
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The development and optimization of a robust synthesis and purification protocol.
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Comprehensive spectroscopic and physicochemical characterization.
-
In-depth evaluation of its biological activity against a panel of parasites, cancer cell lines, and microbial strains.
-
Elucidation of its mechanism of action.
-
Toxicological assessment to determine its safety profile.
This technical guide provides a solid foundation for researchers to begin their exploration of this promising compound. The insights provided herein, based on the rich chemistry of the benzimidazole scaffold, should facilitate the design of future experiments and accelerate the discovery of its potential therapeutic applications.
References
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Jadhav, J. S., et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Journal of Pharmaceutical Research International, 32(10), 1-8. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Yadav, G., & Singh, R. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. World Journal of Pharmaceutical Research, 6(13), 1129-1137. [Link]
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PubChem. 2-(2-thienyl)-1H-benzimidazole. [Link]
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Meher, C. P., et al. (2022). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Journal of Pharmaceutical Research International, 34(1A), 42-49. [Link]
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Markova, V., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(63), 40035-40047. [Link]
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Hernandez-Luis, F., et al. (2012). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(13), 4343-4346. [Link]
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Büyükgüngör, O., & Orhan, N. (2006). Structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole. Turkish Journal of Chemistry, 30(1), 103-109. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 6(10), 8059-8067. [Link]
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El Kihel, A., et al. (2011). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 225-228. [Link]
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